Methyl cis-2-Benzamido-3-phenylbutanoate
Description
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
methyl 2-benzamido-3-phenylbutanoate |
InChI |
InChI=1S/C18H19NO3/c1-13(14-9-5-3-6-10-14)16(18(21)22-2)19-17(20)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20) |
InChI Key |
JSXFPMYQZNZLNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)OC)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Acylation of cis-2-Amino-3-phenylbutanoate Esters
A foundational approach involves the acylation of cis-2-amino-3-phenylbutanoic acid methyl ester. The amino group is benzoylated using benzoyl chloride in the presence of a base such as triethylamine, yielding the target compound. Critical to this method is the prior synthesis of the cis-configured amino ester, which can be achieved via resolution of racemic mixtures or asymmetric hydrogenation. For instance, palladium-catalyzed hydrogenation of α,β-unsaturated esters, as demonstrated in the synthesis of pyrrolidines, offers a template for stereoselective reduction. Using PtO₂ or Pd/C under hydrogen gas, unsaturated precursors like methyl 2-acetamido-3-phenylbut-2-enoate can be reduced to the cis-amino ester. Subsequent benzoylation with benzoyl chloride in dichloromethane at 0°C affords the title compound in 75–85% yield, with minimal epimerization.
Stereoselective Michael Addition Approaches
The Michael addition of benzamide derivatives to α,β-unsaturated esters provides a route to install both the benzamido and phenyl groups stereoselectively. For example, reacting methyl acrylate with a benzamide-bearing nucleophile in the presence of a chiral organocatalyst enables cis-configuration control. A notable parallel exists in the organocatalytic Paal-Knorr reaction, where diketones cyclize to pyrroles under acidic conditions. Adapting this, methyl 3-phenyl-2-nitrobut-2-enoate undergoes conjugate addition with benzamide using a thiourea catalyst, followed by nitro group reduction and esterification. This method achieves enantiomeric ratios (er) of up to 85:15, though optimization of the catalyst and solvent (e.g., DMSO or THF) is required to enhance selectivity.
Asymmetric Catalytic Synthesis
Asymmetric catalysis, particularly using chiral Lewis acids or organocatalysts, has emerged as a robust strategy. The light-triggered allylic benzylation of Morita–Baylis–Hillman (MBH) carbonates exemplifies stereocontrol under photochemical conditions. By employing a chiral phosphine catalyst (e.g., (R)-BINAP), MBH carbonates derived from methyl 2-oxo-3-phenylbutanoate react with benzamide derivatives to form the cis-product. Key to success is the use of a microfluidic photoreactor (MFP), which enhances light penetration and reaction efficiency, yielding the target compound in 68–72% yield with er values of 70:30. Computational studies via time-dependent density-functional theory (TD-DFT) corroborate the stereochemical outcome, aligning with experimental observations.
Cyclization and Ring-Opening Strategies
Intramolecular cyclization offers an alternative pathway. Copper-catalyzed annulation of 2-ethynylbenzaldehydes inspires the design of γ-lactam intermediates. For instance, methyl 2-benzamido-4-phenyl-3-butynoate undergoes Cu(I)-mediated cyclization to form a γ-lactam, which is subsequently ring-opened via hydrolysis or alcoholysis. This method, while indirect, provides high regioselectivity and avoids racemization, achieving overall yields of 65–78%.
Continuous-Flow and Scale-Up Methodologies
Scalable synthesis is critical for industrial applications. The microfluidic photoreactor (MFP) system enables continuous-flow synthesis of Methyl cis-2-Benzamido-3-phenylbutanoate at gram scales. Operating at 0.05 M concentration with a 30-minute residence time, the MFP setup produces 639 mg of product in 25 hours (72% yield, 72:28 er). This approach minimizes side reactions and improves reproducibility compared to batch processes.
Comparative Analysis of Synthetic Routes
A comparative evaluation of the above methods reveals trade-offs between yield, stereoselectivity, and scalability:
| Method | Yield (%) | er (cis:trans) | Scalability |
|---|---|---|---|
| Acylation of amino ester | 75–85 | 90:10 | Moderate |
| Michael addition | 60–70 | 85:15 | Low |
| Asymmetric catalysis | 68–72 | 70:30 | High |
| Cyclization | 65–78 | 95:5 | Moderate |
The acylation route offers the highest er but requires pre-formed cis-amino esters. Asymmetric catalysis, while less selective, excels in scalability, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
Methyl cis-2-benzamido-3-phenylbutanoate, specifically the (2R,3S) isomer, is an organic compound with potential applications in medicinal chemistry and biochemistry. It features a benzamido group and a phenylbutanoate structure, contributing to its unique chemical properties.
Potential Applications
- Medicinal Chemistry Methyl (2R,3S)-2-benzamido-3-phenylbutanoate can serve as a precursor for synthesizing various compounds. The functional groups in the molecule allow for diverse synthetic pathways and modifications.
- Neuropharmacology Studies indicate potential interactions with neurotransmitter systems, particularly affecting GABAergic signaling pathways, which are crucial in regulating neuronal excitability and seizure activity. It may exhibit anticonvulsant properties and modulate neurotransmitter systems such as gamma-aminobutyric acid (GABA) pathways, which could help in controlling seizures and other neurological disorders. Further research is needed to elucidate the precise mechanisms of action and therapeutic potential of this compound in treating neurological disorders.
- Biological Activity Its structural similarity to other amino acids allows it to interact with various biological receptors.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 2-amino-3-hydroxy-3-phenylpropanoate | Hydroxyl group instead of benzamido | Different reactivity due to hydroxyl group |
| Methyl 4-amino-3-phenylbutanoate | Amino group at position 4 | Exhibits distinct biological activities |
| This compound | Cis configuration of the benzamido group | Affects steric hindrance and reactivity |
Mechanism of Action
The mechanism of action of Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction processes .
Comparison with Similar Compounds
Structural Similarity and Key Differences
Table 1 highlights structurally related compounds and their similarity indices derived from computational assessments. Notably, substituent variations (e.g., phenyl vs. methyl groups, acetamido vs. benzamido moieties) significantly alter properties:
Key Observations :
- Phenyl vs.
- Ester vs. Acid Terminus : Methyl esters (e.g., target compound) exhibit higher lipophilicity than carboxylic acid analogs, influencing bioavailability and metabolic stability .
- Stereochemical Impact : The cis configuration in the target compound may restrict conformational flexibility compared to trans isomers or achiral analogs, altering binding affinities in chiral environments .
Insights :
- Reagent Specificity: The trifluoroethylamino group in requires aggressive reagents (e.g., trifluoromethanesulfonic acid), whereas oxo-group formation in employs milder acid catalysis.
- Steric Effects : Bulky substituents (e.g., cyclobutane in ) necessitate polar aprotic solvents (DMF) to enhance solubility and reaction efficiency.
Methodological Considerations in Similarity Assessment
Computational similarity metrics vary widely depending on the algorithm used. For instance:
- Fingerprint-Based Methods: May prioritize functional group alignment (e.g., benzamido groups), leading to higher scores for 2-Benzamido-3-methylbutanoic acid (0.93 ).
- 3D Shape/Electrostatic Comparisons : Could reduce scores for stereoisomers (e.g., cis vs. trans configurations) due to divergent spatial properties .
- Database Bias : Patent-derived compounds (e.g., ) might be underrepresented in public similarity databases, skewing results .
Q & A
Q. What are the foundational synthetic routes for Methyl cis-2-Benzamido-3-phenylbutanoate, and what purification methods are recommended?
Synthesis typically involves multi-step reactions with protecting groups, such as benzyl or Fmoc, to stabilize reactive intermediates. For example, coupling benzamido groups to a phenylbutanoate backbone may require:
- Step 1 : Activation of the carboxylic acid using reagents like DCC or HATU.
- Step 2 : Amide bond formation under inert atmospheres (e.g., nitrogen) to minimize side reactions.
- Purification : Reverse-phase C18 column chromatography (acetonitrile/water gradients) or silica gel chromatography (hexane/ethyl acetate) for isolating stereoisomers .
- Yield Optimization : Adjusting reaction time (e.g., 24–72 hours) and temperature (e.g., 60°C for THF-based reactions) to enhance efficiency .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- HPLC : To assess purity (>95%) and monitor reaction progress using retention time comparisons .
- NMR Spectroscopy : 1H/13C NMR for confirming stereochemistry (e.g., cis-configuration via coupling constants) and functional group integrity .
- LCMS : For molecular weight verification and detecting intermediates .
Advanced Research Questions
Q. How can enantiomeric impurities be resolved during synthesis?
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) with hexane/isopropanol mobile phases to separate cis/trans isomers.
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer, leveraging steric hindrance from the benzamido group .
- X-ray Crystallography : Definitive confirmation of stereochemistry in crystalline derivatives .
Q. What strategies address conflicting spectroscopic data in stereochemical assignments?
- NOESY/ROESY NMR : Detect spatial proximity of protons (e.g., benzamido NH to phenyl groups) to confirm cis-configuration .
- VCD (Vibrational Circular Dichroism) : Differentiate enantiomers via IR absorption patterns .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate HCl) to validate spectral peaks .
Q. How do structural modifications (e.g., benzyl vs. methyl groups) influence reactivity?
- Steric Effects : The benzamido group reduces nucleophilic attack at the ester carbonyl, slowing hydrolysis.
- Electronic Effects : Electron-withdrawing benzamido groups increase electrophilicity of adjacent carbons, facilitating coupling reactions.
- Biological Activity : Methyl substitution at C3 enhances metabolic stability compared to bulkier analogs (e.g., 2-Benzyl-3-methylbutanoic acid derivatives) .
Q. What experimental design principles optimize reaction yields in multi-step syntheses?
-
Factorial Design : Systematically vary factors (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example:
Factor Range Tested Optimal Value Temp 40–80°C 60°C Solvent THF/DMF THF Time 24–48 hrs 36 hrs -
DoE (Design of Experiments) : Minimizes trial runs while maximizing data robustness, especially for scaling reactions .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between theoretical and observed melting points?
- Polymorphism : Crystallization conditions (e.g., solvent evaporation rate) can alter crystal packing, affecting melting points.
- Impurity Profiling : Use DSC (Differential Scanning Calorimetry) to detect eutectic mixtures or hydrate forms .
- Case Study : this compound analogs (e.g., CAS 60856-51-1) show ±5°C variability due to hygroscopicity .
Q. Why might LCMS data show unexpected molecular ion peaks?
- Adduct Formation : Sodium or potassium adducts ([M+Na]⁺) are common in ESI-MS; use ammonium formate buffers to suppress .
- In-source Fragmentation : High ionization energy may cleave labile bonds (e.g., ester groups); reduce voltage or employ softer ionization (MALDI) .
Methodological Guidance
Q. What protocols ensure reproducibility in stereoselective syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
